molecular formula C10H10N2O4 B14811364 4-Cyclopropoxy-3-nitrobenzamide

4-Cyclopropoxy-3-nitrobenzamide

Cat. No.: B14811364
M. Wt: 222.20 g/mol
InChI Key: JXANKHSTVPLBQC-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-nitrobenzamide is an organic compound with the molecular formula C10H10N2O4 and a molecular weight of 222.20 g/mol . This compound is characterized by a cyclopropoxy group attached to the benzene ring, along with a nitro group and an amide functional group. It is a derivative of benzamide and is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Cyclopropoxy-3-nitrobenzamide can be achieved through several methods. One common approach involves the direct condensation of 4-nitrobenzoic acid with cyclopropylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, and may require the use of solvents like dichloromethane or ethanol .

Industrial production methods for benzamide derivatives often involve the use of advanced catalytic systems to enhance yield and efficiency. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth has been reported to provide a green and efficient pathway for the synthesis of benzamide derivatives .

Chemical Reactions Analysis

4-Cyclopropoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to exert their effects through the inhibition of enzymes or interference with cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

4-Cyclopropoxy-3-nitrobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the cyclopropoxy group, which can influence its reactivity and biological activity compared to other benzamide derivatives.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

4-cyclopropyloxy-3-nitrobenzamide

InChI

InChI=1S/C10H10N2O4/c11-10(13)6-1-4-9(16-7-2-3-7)8(5-6)12(14)15/h1,4-5,7H,2-3H2,(H2,11,13)

InChI Key

JXANKHSTVPLBQC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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